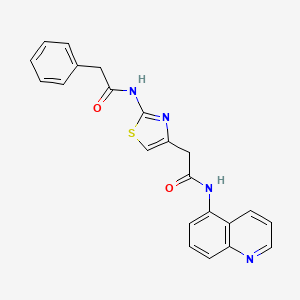

N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Antitumor Activity

This compound has been found to have potent antitumor effects . It has been reported that it inhibits pancreatic invasive ductal adenocarcinoma cell proliferation . It also showed clear synergistic antitumor effects with 5-fluorouracil in the human alveolar adenocarcinoma cell line A549 and the non-small-cell lung carcinoma cell line EKVX .

Glutaminase-1 Inhibition

The compound is a selective inhibitor of glutaminase-1 (GLS1) . GLS1 is an enzyme that plays a key role in glutaminolysis, a metabolic process that cancer cells often rely on for growth and survival . By inhibiting GLS1, the compound can potentially starve cancer cells of the nutrients they need to proliferate .

Senescent Cell Removal

The compound plays a significant role in senescent cell removal . Senescent cells are aged or damaged cells that no longer divide but remain metabolically active. These cells can contribute to aging and various diseases, so compounds that can remove them have potential therapeutic value .

Positron Emission Tomography (PET) Probe

The compound has been synthesized as a positron emission tomography (PET) probe . PET is a type of imaging test that helps reveal how tissues and organs are functioning. The compound, labeled with a radioactive isotope, can be used as a tracer in PET scans to help visualize certain biological processes .

Inhibition of Abl Kinase

More recently, the compound has been found to inhibit Abl kinase with an IC50 value of 7.4 µM . Abl kinases are proteins that play a role in cell division, cell adhesion, and stress response. Inhibitors of these kinases can have potential applications in the treatment of certain types of cancer .

Potential for Clinical Trials

Several thiadiazole-containing compounds, including this one, have moved into clinical trials either as single agents or in combination with existing anticancer drugs . This suggests that the compound has potential for further development as a therapeutic agent .

Mecanismo De Acción

Target of Action

The primary target of this compound is the kidney-type glutaminase (KGA) . KGA is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various metabolic pathways .

Mode of Action

The compound, also known as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), acts as a potent inhibitor of KGA . BPTES inhibits the allosteric activation caused by phosphate binding and promotes the formation of an inactive complex .

Biochemical Pathways

The inhibition of KGA by this compound affects the glutamine metabolism pathway. By inhibiting KGA, the conversion of glutamine to glutamate is reduced, which can impact various downstream processes, including the production of α-ketoglutarate, a key component of the citric acid cycle .

Result of Action

The inhibition of KGA by this compound can potentially limit the accumulation of excess glutamate, which may help minimize the loss of neurological function that accompanies brain injury .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMGJPLQVGBYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-oxo-2-(quinolin-5-ylamino)ethyl)thiazol-2-yl)-2-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2949761.png)

![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2949762.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)

![2-Hydroxy-5-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2949773.png)

![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)

![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)